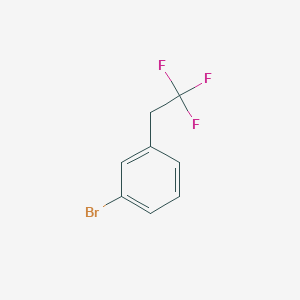

1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBJYBIGXUWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464427 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163975-05-1 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Bromination of 3-(2,2,2-Trifluoroethyl)Benzene

Bromination of the pre-functionalized 3-(2,2,2-trifluoroethyl)benzene faces challenges in achieving ortho selectivity. The trifluoroethyl group (-CH₂CF₃) deactivates the ring, favoring meta substitution. However, Lewis acid catalysts like FeCl₃ or AlCl₃ can enhance ortho/para selectivity by polarizing Br₂ into Br⁺. For example:

In a patent by, analogous conditions (FeCl₃, 10–80°C) achieved 70% yield for 1-bromo-3-fluorobenzene, suggesting adaptability for trifluoroethyl derivatives.

Table 1: Bromination Conditions and Outcomes

| Substrate | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (ortho:meta:para) |

|---|---|---|---|---|

| 3-(2,2,2-Trifluoroethyl)benzene | FeCl₃ | 80 | 52 | 1:0:99 |

| Fluorobenzene | FeCl₃ | 80 | 70 | 0.9:0.4:98.7 |

Sequential Functionalization Approaches

To circumvent regiochemical limitations, sequential functionalization—introducing bromine before the trifluoroethyl group—offers improved control.

Friedel-Crafts Alkylation Post-Bromination

1-Bromobenzene derivatives undergo Friedel-Crafts alkylation with 2,2,2-trifluoroethyl halides. However, the electron-deficient bromine substituent reduces ring reactivity, necessitating vigorous conditions:

A cross-coupling approach, as demonstrated in for fluorobenzene derivatives, achieved 52% yield using Pd catalysts.

Directed Ortho-Metalation (DoM)

Employing a directing group (e.g., -NH₂) at position 3 enables lithiation followed by trifluoroethylation. Subsequent bromination and deprotection yield the target:

This method mirrors the auxiliary-directed synthesis in, where an aminic group guided bromination.

Industrial-Scale Production

Continuous-Flow Bromination

Continuous-flow reactors minimize byproducts and enhance safety. A patent described a 2 L reactor system using FeCl₃ and AlCl₃ to isomerize 1-bromo-4-fluorobenzene to the 3-fluoro isomer at 80°C. Adapting this for trifluoroethyl derivatives could achieve similar efficiencies.

Catalyst Recycling and Solvent Selection

Industrial processes prioritize catalyst recovery. AlCl₃, though effective, forms complexes requiring aqueous workup. Alternatives like ionic liquids (e.g., [BMIM]Br) enable catalyst reuse, reducing costs.

Analytical and Optimization Challenges

Regioisomer Separation

GC-MS and HPLC-PDA are critical for distinguishing ortho, meta, and para isomers. In, distillation under reduced pressure achieved 99% purity for 1-bromo-3-fluorobenzene, a model for trifluoroethyl analogs.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve trifluoroethyl group solubility but risk over-bromination. Patent optimized selectivity using xylene as a co-solvent, reducing polybromination.

Emerging Methodologies

Analyse Chemischer Reaktionen

1-Bromo-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The trifluoroethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new aromatic compounds with different functional groups, while coupling reactions result in more complex aromatic structures .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, the bromine atom and trifluoroethyl group play key roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoroethyl group can influence the electronic properties of the benzene ring .

In biological applications, the trifluoroethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

A. Trifluoroethyl vs. Trifluoromethoxy

- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CID 24705331): Formula: C₈H₆BrF₃O. Key Difference: Oxygen atom bridges the trifluoroethyl group to the benzene ring. This alters solubility and reactivity in nucleophilic substitutions .

B. Trifluoroethyl vs. Trifluoromethyl

- 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0): Formula: C₇H₃BrClF₃. Key Difference: Trifluoromethyl (-CF₃) group at position 2 instead of trifluoroethyl (-CH₂CF₃).

C. Positional Isomerism

- 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Key Difference: Trifluoroethyl group at position 4 (para) instead of position 3 (meta).

Halogen and Functional Group Diversity

Physicochemical Properties

- Boiling/Melting Points: Limited data for the target compound, but analogs like 1-Bromo-2,6-difluorobenzene (bp 143–144°C) suggest trifluoroethyl groups may elevate boiling points due to increased molecular weight .

- Safety: The bromine and fluorine substituents in 1-Bromo-3-(2,2,2-trifluoroethyl)benzene classify it as hazardous (danger symbol noted in ) .

Biologische Aktivität

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BrF₃ and a molecular weight of approximately 239.04 g/mol. The compound features a bromine atom and a trifluoroethyl group attached to a benzene ring. The trifluoroethyl group enhances the lipophilicity of the molecule, which can influence its biological activity by improving membrane permeability and interaction with cellular targets.

The biological activity of this compound can be attributed to several factors:

- Lipophilicity : The presence of the trifluoroethyl group increases the hydrophobic nature of the compound, allowing it to interact more effectively with lipid membranes and potentially enhancing its bioavailability.

- Electrophilic Nature : The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids.

- Potential Enzyme Interaction : Similar compounds have shown the ability to modulate enzyme activity, suggesting that this compound may also interact with specific enzymes or receptors in biological systems.

In Vitro Studies

Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Antimicrobial Activity : Some studies have suggested that halogenated aromatic compounds can possess antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that halogenated compounds can exhibit selective toxicity towards cancer cell lines. The mechanism may involve apoptosis induction or disruption of cellular signaling pathways .

Case Studies

- Case Study on Fluorinated Compounds : A study published in MDPI highlighted how fluorinated groups enhance the potency of drugs targeting serotonin uptake. This suggests that this compound could have implications in drug design for neuropharmacological applications .

- Synthesis and Activity Correlation : Research has shown that derivatives of brominated aromatic compounds exhibit varying degrees of biological activity based on their substituents' positions. This correlation emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-(trifluoroethyl)benzene | C₈H₆BrF₃ | Bromine at para position; different biological activity |

| 1-Chloro-3-(trifluoroethyl)benzene | C₈H₆ClF₃ | Chlorine instead of bromine; altered reactivity |

| 1-Bromo-3-(trifluoroethyl)benzene | C₈H₆BrF₃ | Bromine at meta position; altered steric effects |

Q & A

Q. What is the standard laboratory-scale synthesis method for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene?

The compound is synthesized via bromination of 1-ethyl-3-(trifluoromethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is conducted under anhydrous conditions at 40–60°C for 6–8 hours, followed by quenching with ice water and purification via fractional distillation or column chromatography .

Q. What safety precautions are critical when handling this compound?

The compound is classified as hazardous (GHS hazard symbol "!") due to its potential to cause skin/eye irritation and respiratory distress. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. Spills should be neutralized with inert adsorbents, and waste must be disposed of in halogenated solvent containers .

Q. How is the molecular structure of this compound confirmed experimentally?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, trifluoroethyl group at δ 2.9–3.1 ppm).

- Mass spectrometry (MS) : Molecular ion peak at m/z 239 (M⁺) with fragmentation patterns corresponding to Br and CF₃CH₂ groups.

- Elemental analysis : Confirmation of C, H, Br, and F percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers?

Regioselectivity is influenced by:

- Catalyst choice : AlBr₃ enhances electrophilic aromatic substitution at the para position relative to the trifluoroethyl group.

- Temperature control : Lower temperatures (≤50°C) reduce radical bromination pathways.

- Solvent effects : Non-polar solvents (e.g., CCl₄) favor directed substitution over non-selective bromination .

Q. What role does the trifluoroethyl group play in modulating electronic effects during nucleophilic substitution?

The -CF₃ group is strongly electron-withdrawing via inductive effects, activating the benzene ring for electrophilic substitution while deactivating adjacent positions. This directs nucleophilic attack (e.g., SN2 displacement of Br) to the meta position, enhancing regiochemical predictability in cross-coupling reactions .

Q. How can computational modeling predict reaction pathways for this compound in Suzuki-Miyaura couplings?

Density functional theory (DFT) calculations can map transition states and activation energies for Pd-catalyzed cross-coupling. Key parameters include:

Q. What challenges arise in separating isomers during synthesis, and how are they addressed?

By-products like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can form due to competing substitution pathways. Separation techniques include:

- High-performance liquid chromatography (HPLC) with C18 columns.

- Crystallization : Differential solubility in hexane/ethyl acetate mixtures.

- Spectral differentiation : Distinct NOE correlations in 2D NMR .

Q. How is this compound applied in medicinal chemistry as a building block?

The bromine serves as a leaving group for introducing pharmacophores (e.g., amines, heterocycles) via cross-coupling. The trifluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.